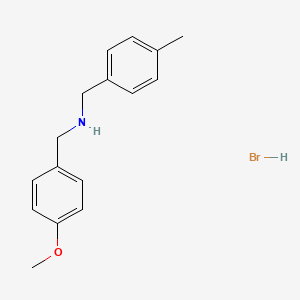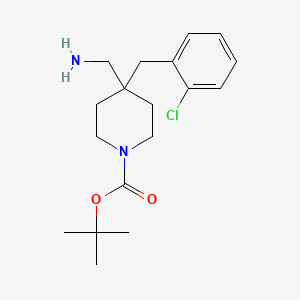
tert-Butyl 4-(aminomethyl)-4-(2-chlorobenzyl)piperidine-1-carboxylate
Descripción general
Descripción
tert-Butyl 4-(aminomethyl)-4-(2-chlorobenzyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the piperidine class of chemicals. Compounds in this class are often used in medicinal chemistry due to their diverse biological activities. This particular compound features a piperidine ring substituted with an aminomethyl group and a 2-chlorobenzyl group, making it a potential candidate for various pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-(2-chlorobenzyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the 2-Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where the piperidine ring is reacted with a 2-chlorobenzyl halide.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imines, while substitution could introduce new functional groups at the benzyl position.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(aminomethyl)-4-(2-chlorobenzyl)piperidine-1-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and 2-chlorobenzyl groups could facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)piperidine-1-carboxylate: Lacks the 2-chlorobenzyl group, potentially altering its biological activity.
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Similar structure but without the 2-chlorobenzyl group.
4-(2-Chlorobenzyl)piperidine-1-carboxylate: Lacks the aminomethyl group, which may affect its reactivity and applications.
Uniqueness
The presence of both the aminomethyl and 2-chlorobenzyl groups in tert-Butyl 4-(aminomethyl)-4-(2-chlorobenzyl)piperidine-1-carboxylate makes it unique, potentially offering a combination of properties from both functional groups. This could result in unique biological activities and applications compared to similar compounds.
Propiedades
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[(2-chlorophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-6-4-5-7-15(14)19/h4-7H,8-13,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLAELDFLCNPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115694 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-[(2-chlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707602-63-8 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-[(2-chlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-[(2-chlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


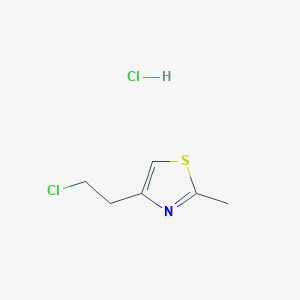
![[trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride](/img/structure/B3060024.png)
![[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B3060025.png)
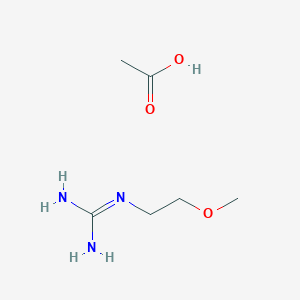
![[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B3060029.png)

![4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060033.png)
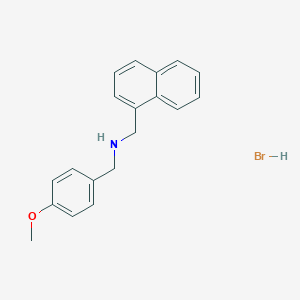

![[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060037.png)
![(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3060039.png)

![2-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3060041.png)
